molecular formula C14H19ClN2O3 B11058519 N-{[(4-butoxyphenyl)carbamoyl]oxy}propanimidoyl chloride

N-{[(4-butoxyphenyl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B11058519
M. Wt: 298.76 g/mol
InChI Key: ILRONMBCAIDEQP-UHFFFAOYSA-N
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Description

(1-CHLOROPROPYLIDENE)AMINO N-(4-BUTOXYPHENYL)CARBAMATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropropylidene group, an amino group, and a butoxyphenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(4-BUTOXYPHENYL)CARBAMATE typically involves the reaction of 1-chloropropylideneamine with 4-butoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROPROPYLIDENE)AMINO N-(4-BUTOXYPHENYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloropropylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, low to moderate temperatures.

    Substitution: Amines, thiols; reaction conditions include solvents like ethanol or acetonitrile, room temperature to reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(1-CHLOROPROPYLIDENE)AMINO N-(4-BUTOXYPHENYL)CARBAMATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(4-BUTOXYPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison

Compared to similar compounds, (1-CHLOROPROPYLIDENE)AMINO N-(4-BUTOXYPHENYL)CARBAMATE is unique due to its specific structural features, such as the chloropropylidene group and the butoxyphenyl carbamate moiety

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(4-butoxyphenyl)carbamate

InChI

InChI=1S/C14H19ClN2O3/c1-3-5-10-19-12-8-6-11(7-9-12)16-14(18)20-17-13(15)4-2/h6-9H,3-5,10H2,1-2H3,(H,16,18)

InChI Key

ILRONMBCAIDEQP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)ON=C(CC)Cl

Origin of Product

United States

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